2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one
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Overview
Description
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[34]octan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine group: This step often involves bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl rings can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one
- 2-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one
- 2-(4-Methylphenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one
Uniqueness
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. The combination of bromine and methoxy groups in the phenyl rings also contributes to its unique chemical properties and applications.
Properties
Molecular Formula |
C20H20BrNO2 |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-methoxyphenyl)-2-azaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C20H20BrNO2/c1-24-17-10-4-14(5-11-17)18-20(12-2-3-13-20)19(23)22(18)16-8-6-15(21)7-9-16/h4-11,18H,2-3,12-13H2,1H3 |
InChI Key |
DMUGLZWQQQLRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3(CCCC3)C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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